molecular formula C12H15NO2 B8364805 Ethyl 5,6,7,8-tetrahydro-3-isoquinolinecarboxylate

Ethyl 5,6,7,8-tetrahydro-3-isoquinolinecarboxylate

Cat. No. B8364805
M. Wt: 205.25 g/mol
InChI Key: OWFSKQHTRMWGKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389524B2

Procedure details

A solution of 1,7-octadiyne (4.00 ml, 30.1 mmol) and ethyl cyanoformate (2.95 ml, 30.1 mmol) in dry degassed 1,4-dioxane (500 ml) under argon at rt was treated with cyclopentadienyl-Cobalt(I)-dicarbonyl (0.814 g, 4.52 mmol) and then heated at reflux for 18 h. Reaction was then evaporated, treated with toluene (100 ml), re-evaporated, dissolved in DCM (100 ml), filtered through a short pad of Kieselguhr, eluting with DCM, organic extracts evaporated, chromatographed (0-100% DCM:40-60 Petroleum ether then 0-10% methanol/DCM) to give product as an impure brown oil (1.27 g, 21%).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step One
[Compound]
Name
cyclopentadienyl-Cobalt(I)-dicarbonyl
Quantity
0.814 g
Type
reactant
Reaction Step Two
Yield
21%

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[CH:8].[C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])#[N:10]>>[CH:8]1[C:7]2[CH2:6][CH2:5][CH2:4][CH2:3][C:2]=2[CH:1]=[C:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:10]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C#CCCCCC#C
Name
Quantity
2.95 mL
Type
reactant
Smiles
C(#N)C(=O)OCC
Step Two
Name
cyclopentadienyl-Cobalt(I)-dicarbonyl
Quantity
0.814 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed 1,4-dioxane (500 ml) under argon at rt
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was then evaporated
ADDITION
Type
ADDITION
Details
treated with toluene (100 ml)
CUSTOM
Type
CUSTOM
Details
re-evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in DCM (100 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a short pad of Kieselguhr
WASH
Type
WASH
Details
eluting with DCM, organic extracts
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed (0-100% DCM

Outcomes

Product
Name
Type
product
Smiles
C1=NC(=CC=2CCCCC12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 20.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.